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molecular formula C11H12O3 B8294350 4-Methyl-2-(2-oxo-ethyl)-benzoic acid methyl ester

4-Methyl-2-(2-oxo-ethyl)-benzoic acid methyl ester

Cat. No. B8294350
M. Wt: 192.21 g/mol
InChI Key: SNULEGPBFIKPQZ-UHFFFAOYSA-N
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Patent
US07846960B2

Procedure details

To a solution of 2-allyl-4-methyl-benzoic acid methyl ester (0.980 g, 5.15 mmol) in acetone (20 mL) and water (2.0 mL) are added N-methyl morpholine oxide (0.89 g, 7.57 mmol) and OsO4 (1 mg). The resulting reaction mixture is stirred at room temperature for three hours. The reaction mixture is diluted with ethyl acetate (50 mL) and is washed with Na2S2O3 (1.0 M, 20 mL). The organic layer are concentrated and the residue is dissolved in THF (25 mL) and water (15 mL). To the solution, NaIO4 (3.24 g, 15.2 mmol) is added and the mixture is stirred at room temperature for two hours. The mixture is filtered and the filtrate is concentrated, diluted with ethyl acetate (60 mL), and washed with Na2S2O3 (1.0 M, 20 mL). The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified via flash chromatography eluting with 30-40% ethyl acetate in hexane to give the title compound (0.260 g, 26%). 1H NMR (400 MHz, CDCl3) δ 9.74 (s, 1H), 7.94-7.92 (d, 1H), 7.15-7.13 (d, 1H), 7.00 (s, 1H), 3.99 (s, 2H), 3.81 (s, 3H), 2.35 (s, 3H).
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mg
Type
catalyst
Reaction Step One
[Compound]
Name
NaIO4
Quantity
3.24 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[CH2:11][CH:12]=C.C[N+]1([O-])CC[O:19]CC1>CC(C)=O.O.C(OCC)(=O)C.O=[Os](=O)(=O)=O>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[CH2:11][CH:12]=[O:19]

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C)CC=C)=O
Name
Quantity
0.89 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
1 mg
Type
catalyst
Smiles
O=[Os](=O)(=O)=O
Step Two
Name
NaIO4
Quantity
3.24 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
is washed with Na2S2O3 (1.0 M, 20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer are concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in THF (25 mL)
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (60 mL)
WASH
Type
WASH
Details
washed with Na2S2O3 (1.0 M, 20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue is purified via flash chromatography
WASH
Type
WASH
Details
eluting with 30-40% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)C)CC=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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